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Compound of Interest

(Cyanomethyl)trimethylammonium
Compound Name: o
iodide
CAS No.: 82272-28-4
Cat. No.: B1610664
- 7

(Cyanomethyl)trimethylammonium iodide, registered under CAS number 82272-28-4, is a
specialized quaternary ammonium compound featuring a nitrile functional group.[1] While not a
household name, this reagent has carved out a significant niche in advanced organic synthesis
and pharmaceutical development. Its structure, which combines a positively charged
guaternary amine with a reactive cyanomethyl group and an iodide counter-ion, imparts unique
properties that make it a valuable tool for synthetic chemists.[2] This guide, designed for the
practicing scientist, will delve into the core technical aspects of this compound, moving beyond
simple data to explain the causality behind its synthesis and application, thereby providing a
framework for its effective use in a laboratory setting. We will explore its synthesis, key
applications with detailed protocols, and essential safety considerations, grounded in
authoritative references.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its
successful application. (Cyanomethyl)trimethylammonium iodide is typically supplied as a
stable, white to beige powder.[2] Its salt-like nature makes it soluble in polar solvents, a
characteristic that is often exploited in its role as a phase-transfer catalyst.[2]
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Property Value Source(s)
CAS Number 82272-28-4 [2]
CsH11INz (or [(CH3)sNCH2CNJ*
Molecular Formula ) [2]
Molecular Weight 226.06 g/mol [2]
Appearance White to beige powder [2]
Melting Point 212-216 °C [2]
Purity >95% to 97% [2]
(N-lodo-N,N,N-
trimethylamino)acetonitrile, 1-
Synonyms [2]

Cyano-N,N,N-trimethyl-
methanaminium iodide
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Synthesis Protocol: The Quaternization Pathway

The synthesis of (Cyanomethyl)trimethylammonium iodide is a classic example of a
Menshutkin reaction, specifically, the quaternization of a tertiary amine. This Sn2 reaction
involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of
trimethylamine onto the electrophilic carbon of a haloacetonitrile. The use of iodoacetonitrile is
most direct, while chloroacetonitrile can also be used, often with a subsequent halide exchange
step (Finkelstein reaction) if the iodide salt is specifically required.

Causality in Experimental Design:

The choice of solvent is critical; polar aprotic solvents like acetonitrile or acetone are preferred
as they can solvate the charged transition state, accelerating the Sn2 reaction, without
interfering with the nucleophile. The reaction is often performed at a moderately elevated
temperature to increase the reaction rate, but excessive heat is avoided to prevent potential
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side reactions or decomposition. The final product, being a salt, typically has low solubility in
the reaction solvent and precipitates upon formation, which provides a simple and efficient
method for purification.

Step-by-Step Synthesis Methodology

o Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic
stirrer, a reflux condenser with a drying tube (filled with CaClz), and a dropping funnel. The
entire apparatus must be oven- or flame-dried to ensure anhydrous conditions.

e Reagent Preparation: Dissolve chloroacetonitrile (7.55 g, 0.1 mol) in 100 mL of anhydrous
acetonitrile and add it to the reaction flask. In a separate flask, prepare a solution of
trimethylamine. Note: Trimethylamine is a gas at room temperature (b.p. 3.5°C) and is best
handled as a solution or by bubbling the gas directly into the solvent at a low temperature.[3]
Alternatively, a 33 wt. % solution in ethanol can be used.

o Reaction Execution: Cool the chloroacetonitrile solution to 0-5°C using an ice bath. Slowly
add a solution containing trimethylamine (5.91 g, 0.1 mol) via the dropping funnel over 30
minutes with vigorous stirring. The rate of addition is controlled to manage the exothermicity
of the reaction.

o Formation of Chloride Salt: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 82°C
for acetonitrile) and maintain for 4-6 hours. The formation of a white precipitate,
(Cyanomethyl)trimethylammonium chloride, should be observed.

» Halide Exchange (Finkelstein Reaction): After cooling the mixture back to room temperature,
add a solution of sodium iodide (16.5 g, 0.11 mol, a slight excess) dissolved in a minimal
amount of warm, anhydrous acetone.

e Product Formation & Isolation: Stir the resulting suspension at room temperature for 12-18
hours. During this time, the less soluble sodium chloride will precipitate, while the desired
(Cyanomethyl)trimethylammonium iodide remains in solution or may also precipitate
depending on concentration.

 Purification: Filter the reaction mixture to remove the precipitated sodium chloride. Reduce
the volume of the filtrate under reduced pressure to induce crystallization of the product. The
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resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl
ether to remove any non-polar impurities, and dried in a vacuum oven at 40-50°C.

o Characterization: Confirm the identity and purity of the product using standard analytical
techniques such as *H NMR, 13C NMR, FT-IR spectroscopy, and melting point analysis.
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Caption: Workflow for the synthesis of (Cyanomethyl)trimethylammonium iodide.

Applications in Research and Drug Development

The utility of (Cyanomethyl)trimethylammonium iodide stems from its dual chemical nature.
It serves as an effective phase-transfer catalyst, shuttling anions between aqueous and organic
phases to accelerate reactions.[2] However, its most specialized role is as a reactant in carbon-
carbon bond-forming reactions, particularly in Vicarious Nucleophilic Substitution (VNS).

Application Focus: Vicarious Nucleophilic Substitution
(VNS)

VNS is a powerful reaction for the formal nucleophilic substitution of hydrogen in electron-
deficient aromatic and heteroaromatic rings. In this context,
(Cyanomethyl)trimethylammonium iodide serves as a precursor to the cyanomethyl
carbanion (TCH2CN), a potent nucleophile.

The reaction is initiated by a strong base (e.g., potassium tert-butoxide), which deprotonates
the a-carbon of the cyanomethyl group, forming the carbanion. This carbanion then attacks the
electron-deficient aromatic ring (e.g., nitrobenzene) at a position ortho or para to the electron-
withdrawing group. The key to the VNS mechanism is the "vicarious" leaving group—in this
case, the trimethylammonium group is not the leaving group itself. Instead, after the initial
addition, a subsequent B-elimination of a proton and the leaving group from the intermediate
(o-adduct) re-aromatizes the ring, resulting in the net substitution of a hydrogen atom with the
cyanomethyl group. This method avoids the need for pre-functionalized aromatic rings (e.qg.,
halogens) typically required for traditional SrnAr reactions.

Experimental Protocol: VNS Cyanomethylation of
Nitrobenzene

 Inert Atmosphere: Set up an oven-dried, three-necked flask with a stirrer, thermometer, and
nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
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Solvent and Base: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask and cool it
to -40°C using a dry ice/acetone bath. Add potassium tert-butoxide (1.35 g, 12 mmol) to the
cold solvent with stirring.

Reagent Addition: In a separate flask, dissolve (Cyanomethyl)trimethylammonium iodide
(2.26 g, 10 mmol) and nitrobenzene (1.23 g, 10 mmol) in 20 mL of anhydrous DMF.

Reaction Execution: Add the reagent solution dropwise to the cold base suspension over 20
minutes, ensuring the internal temperature does not rise above -35°C. The solution will
typically develop a deep color.

Monitoring: Stir the reaction mixture at -40°C for 2 hours. The progress can be monitored by
thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

Quenching: After the reaction is complete, carefully quench the mixture by adding 50 mL of a
saturated aqueous ammonium chloride solution while the temperature is still low.

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer it to a
separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer sequentially with
water (2 x 50 mL) and brine (1 x 50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the
solvent under reduced pressure. The crude product is then purified by column
chromatography on silica gel to yield the cyanomethylated nitrobenzene products (ortho and
para isomers).
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Caption: Generalized workflow for a VNS cyanomethylation reaction.
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Analytical Methods and Characterization

Confirming the identity, purity, and concentration of (Cyanomethyl)trimethylammonium
iodide is crucial for reproducible research. Standard analytical techniques for organic
compounds are employed for its characterization. For quantitative analysis, particularly in
biological or environmental samples, methods focusing on the iodide component, such as ion
chromatography or inductively coupled plasma atomic emission spectrometry (ICP-AES), can
be adapted.[4][5]

Safety, Handling, and Storage

As a reactive chemical, (Cyanomethyl)trimethylammonium iodide requires careful handling.
It is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may
also cause respiratory irritation.[6] Adherence to strict safety protocols is mandatory.
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Hazard Category GHS Information Source(s)
Pictograms GHSO06 (Skull and crossbones)
Signal Word Danger

H301: Toxic if swallowed.H315:

Causes skin irritation.H319:
Hazard Statements Causes serious eye

irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye
protection.P301+P310: IF
SWALLOWED: Immediately
call a POISON
CENTER.P305+P351+P338:
IF IN EYES: Rinse cautiously
with water for several minutes.

Precautionary Statements

Remove contact lenses, if
present and easy to do.

Continue rinsing.

Chemical safety goggles or
Personal Protective Equipment  face shield, protective gloves
(PPE) (e.g., nitrile), lab coat, P2

respirator cartridges for dusts.

Store in a cool, dry, well-
ventilated area in a tightly

Storage closed container. It is [61[7]
hygroscopic and may be light-

sensitive. Store locked up.

First Aid Eyes: Rinse immediately with [61[7]
plenty of water for at least 15
minutes. Skin: Wash off
immediately with soap and

plenty of water. Inhalation:
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Move to fresh air. Ingestion:
Clean mouth with water and
seek immediate medical

attention.

Conclusion

(Cyanomethyl)trimethylammonium iodide is a potent and versatile reagent whose value is
most apparent in specialized applications like Vicarious Nucleophilic Substitution. Its utility as a
phase-transfer catalyst and a building block in pharmaceutical and materials science further
underscores its importance.[2] By understanding the principles behind its synthesis and the
mechanistic rationale for its application, researchers can confidently and safely leverage this
compound to advance their synthetic chemistry and drug development programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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